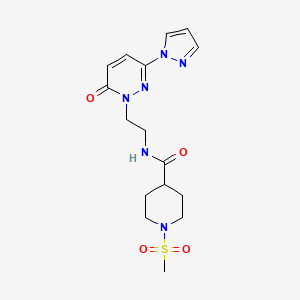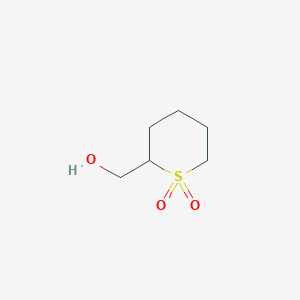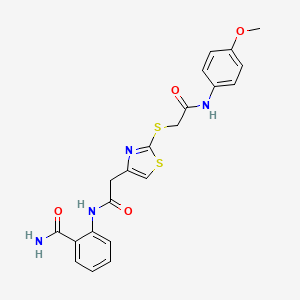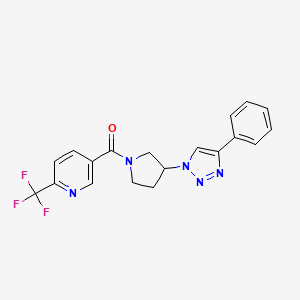
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is substituted with a phenyl group at the 4-position . The molecule also contains a pyrrolidin-1-yl group and a (6-(trifluoromethyl)pyridin-3-yl)methanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1H-1,2,3-triazole ring, a phenyl group, a pyrrolidin-1-yl group, and a (6-(trifluoromethyl)pyridin-3-yl)methanone group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1H-1,2,3-triazole ring, the phenyl group, and the (6-(trifluoromethyl)pyridin-3-yl)methanone group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1H-1,2,3-triazole ring, the phenyl group, and the (6-(trifluoromethyl)pyridin-3-yl)methanone group would contribute to its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A study detailed the synthesis of boric acid ester intermediates with benzene rings, focusing on compounds obtained through a three-step substitution reaction. The structural confirmation was achieved using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, X-ray diffraction measured single crystals for crystallographic and conformational analyses. The study further explored the molecular structures using density functional theory (DFT), comparing these with X-ray diffraction values to understand the compounds' physicochemical properties (Huang et al., 2021).
Isomorphous Structures Analysis : Another research effort showcased isomorphous structures obeying the chlorine-methyl exchange rule, underlining the significance of disorder in detecting isomorphism during data-mining procedures. This study provides insights into the structural complexities and analytical challenges associated with similar compounds (Swamy et al., 2013).
Potential Applications
Antimicrobial Activity : Research on synthesized compounds revealed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. These findings highlight the importance of chemical synthesis and structural analysis in discovering compounds with beneficial biological activities (Kumar et al., 2012).
Corrosion Inhibition : A study on 1,2,3-triazole derivatives, including their preparation and investigation as corrosion inhibitors for mild steel in acidic medium, illustrates the compound's potential in industrial applications. This research underscores the role of chemical compounds in protecting materials from corrosion, contributing to the durability and longevity of metal-based structures (Ma et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to interact with a variety of biological targets .
Mode of Action
For instance, in some aromatase inhibitors , nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds containing similar moieties have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Compounds containing similar moieties, such as the1,2,4-triazole and pyrrolidine rings, have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Compounds containing similar moieties have been reported to show a broad range of biological activities .
Action Environment
The stability and efficacy of similar compounds are often influenced by factors such as ph, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)17-7-6-14(10-23-17)18(28)26-9-8-15(11-26)27-12-16(24-25-27)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTWDYJRFAMMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)
![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)
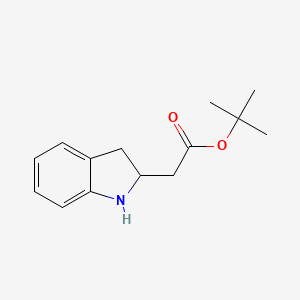

![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)

![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)
